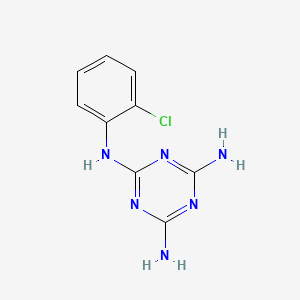

N2-(2-chlorophenyl)-1,3,5-triazine-2,4,6-triamine

Description

Properties

CAS No. |

30360-11-3 |

|---|---|

Molecular Formula |

C9H9ClN6 |

Molecular Weight |

236.66 g/mol |

IUPAC Name |

2-N-(2-chlorophenyl)-1,3,5-triazine-2,4,6-triamine |

InChI |

InChI=1S/C9H9ClN6/c10-5-3-1-2-4-6(5)13-9-15-7(11)14-8(12)16-9/h1-4H,(H5,11,12,13,14,15,16) |

InChI Key |

ZRTRDQDZFKLEMD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)NC2=NC(=NC(=N2)N)N)Cl |

Origin of Product |

United States |

Preparation Methods

Stepwise Substitution Mechanism

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serves as the foundational precursor for synthesizing N2-(2-chlorophenyl)-1,3,5-triazine-2,4,6-triamine. The three chlorine atoms in cyanuric chloride exhibit differential reactivity, enabling sequential substitution under controlled temperatures.

First Substitution:

At 0–5°C, cyanuric chloride reacts with ammonia in a polar aprotic solvent (e.g., 1,4-dioxane) to replace one chlorine atom, forming 2,4-dichloro-6-amino-1,3,5-triazine. This intermediate is stabilized by the electron-withdrawing effect of the remaining chlorides.

Second Substitution:

Raising the temperature to 35–50°C facilitates the reaction of 2,4-dichloro-6-amino-1,3,5-triazine with a second equivalent of ammonia, yielding 2-chloro-4,6-diamino-1,3,5-triazine. The use of aqueous K2CO3 as a base ensures deprotonation of ammonia, enhancing nucleophilicity.

Third Substitution:

The final chlorine atom is replaced by 2-chloroaniline under reflux conditions (90–100°C) in 1,4-dioxane. This step requires 12–24 hours for completion, with yields ranging from 40–56% under conventional heating. Microwave irradiation (85 W, 20 minutes) significantly improves yields to >90% by accelerating reaction kinetics and reducing side-product formation.

Solvent and Catalytic Optimization

-

Solvent Systems: Polar aprotic solvents like 1,4-dioxane and N,N-dimethylformamide (DMF) are preferred for their ability to stabilize transition states during substitution.

-

Bases: K2CO3 and MgCO3 are commonly used to maintain alkaline conditions, preventing protonation of nucleophiles.

-

Temperature Gradients: Controlled stepwise heating (0°C → 50°C → reflux) ensures selective substitution without over-reaction.

Thiocarbamate Intermediate Pathways

Synthesis via Dimethyl Cyanocarbonodithioimidate

Patent US8722674B2 outlines an alternative route using dimethyl cyanocarbonodithioimidate (Formula 2) as a key intermediate.

Reaction Scheme:

-

Formation of Cyanocarbaimidothioate (Formula 3):

Dimethyl cyanocarbonodithioimidate reacts with 2-chloroaniline in methanol or ethanol at reflux (78–85°C). The reaction employs 1–2 molar equivalents of 2-chloroaniline relative to the dithioimidate, achieving 70–85% conversion. -

Hydrolysis to Triamine:

The thiocarbamate group in Formula 3 undergoes hydrolysis using 6M HCl at 60°C, replacing the thiomethyl group with an amine. Subsequent treatment with aqueous ammonia introduces the remaining amine groups, yielding the final product.

Microwave-Assisted Synthesis

Enhanced Efficiency and Yield

Microwave irradiation has emerged as a critical tool for optimizing triazine synthesis. In studies by PMC9656787, microwave conditions (85 W, 20 minutes) reduced reaction times from 12 hours to 20 minutes while improving yields from 40% to >90%. Key advantages include:

-

Uniform Heating: Microwaves ensure homogenous temperature distribution, minimizing localized over-reaction.

-

Energy Efficiency: Reduced thermal degradation of sensitive intermediates like nitrovinyl derivatives.

Comparative Analysis of Methods

Challenges and Mitigation Strategies

Regioselectivity Control

The symmetrical structure of cyanuric chloride poses challenges in achieving regioselective substitution. Strategies include:

Chemical Reactions Analysis

Types of Reactions

N2-(2-chlorophenyl)-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:

Nucleophilic Substitution: The amino groups on the triazine ring can participate in nucleophilic substitution reactions with electrophiles.

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, with reaction conditions typically involving organic solvents and bases.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in organic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazine derivatives, while oxidation and reduction reactions produce oxidized and reduced forms of the compound, respectively .

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity

N2-(2-chlorophenyl)-1,3,5-triazine-2,4,6-triamine and its derivatives have been investigated for their potential as anticancer agents. Research indicates that compounds with triazine cores exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that triazine derivatives can inhibit the proliferation of human cancer cell lines such as HCT-116 and HeLa by inducing apoptosis through mechanisms involving mitochondrial membrane potential disruption and cell cycle arrest .

Inhibition of Enzymatic Activity

The compound has also been studied for its ability to inhibit dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolism pathway. This inhibition is significant for developing antifolate drugs that target cancer cells . The structural modifications in the triazine ring can enhance binding affinity and selectivity towards DHFR, making these compounds valuable in drug design.

Metabolic Syndrome and Diabetes Treatment

Recent patents suggest that N2-(2-chlorophenyl)-1,3,5-triazine-2,4,6-triamine may have therapeutic potential in treating metabolic syndromes and diabetes. The compound has been linked to mechanisms that lower blood glucose levels and improve lipid metabolism, which could lead to new treatments for conditions related to insulin resistance .

Agricultural Chemistry

Insect Growth Regulators

Triazine derivatives are utilized as insect growth regulators (IGRs). N2-(2-chlorophenyl)-1,3,5-triazine-2,4,6-triamine can be incorporated into formulations aimed at controlling pest populations by disrupting their growth processes without harming beneficial insects . This application is particularly relevant in sustainable agriculture practices where minimizing chemical pesticide use is critical.

Material Science

Polymer Additives

In material science, triazines are employed as UV stabilizers and additives in polymer formulations. N2-(2-chlorophenyl)-1,3,5-triazine-2,4,6-triamine can enhance the durability and longevity of polyethylene-based agricultural films and polypropylene fibers by providing UV protection . This application is vital for improving the performance of materials exposed to harsh environmental conditions.

Case Studies

Mechanism of Action

The mechanism of action of N2-(2-chlorophenyl)-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazine Core

A. Substituent Type and Position

- N4-(3-Chlorophenyl)-1,3,5-Triazine-2,4,6-Triamine (Compound 20, ):

This analog substitutes the N4 position with a 3-chlorophenyl group. Compared to the target compound’s N2 substitution, the shifted chlorine atom alters molecular symmetry and dipole interactions. The melting point (174–178°C) and yield (84%) suggest higher stability and synthetic efficiency compared to other analogs . - However, the nitro group may reduce metabolic stability compared to chloro derivatives .

B. Substituent Linkage

- N2-(2-((2-Chlorophenyl)Amino)Ethyl)-1,3,5-Triazine-2,4,6-Triamine (Compound 7, ): Here, the 2-chlorophenyl group is attached via an ethylamine linker. Such modifications are critical in optimizing pharmacokinetic properties .

C. Symmetrical vs. Mono-Substitution

- N2,N4,N6-Tris(4-Chlorophenyl)-1,3,5-Triazine-2,4,6-Triamine (TCAT, ): Symmetrical trisubstitution with para-chlorophenyl groups enhances thermal stability and crystallinity, making TCAT suitable for materials applications. In contrast, the mono-substituted target compound may exhibit improved solubility in organic solvents .

A. Receptor Affinity

- Fluorophenyl and Indolyl Derivatives ():

Compounds like N2-(2-(5-Fluoro-1H-indol-3-yl)ethyl)-N4-phenethyl-1,3,5-triazine-2,4,6-triamine exhibit high 5-HT7 receptor affinity (Ki = 8 nM). The 2-chlorophenyl group in the target compound may similarly enhance receptor binding due to its electron-withdrawing nature, though direct comparative data are lacking .

B. Toxicity Profiles

- Melamine and Cyanuric Acid ():

Melamine (unsubstituted triazine) forms toxic crystals with cyanuric acid in renal systems. The 2-chlorophenyl substitution in the target compound likely reduces this risk by altering hydrogen-bonding interactions, though chlorinated aromatics may introduce new toxicity concerns .

Physicochemical Properties

Biological Activity

N2-(2-chlorophenyl)-1,3,5-triazine-2,4,6-triamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on available research findings.

Chemical Structure and Synthesis

N2-(2-chlorophenyl)-1,3,5-triazine-2,4,6-triamine belongs to the triazine family of compounds known for their varied biological activities. The synthesis typically involves the reaction of cyanuric chloride with appropriate amines under controlled conditions to yield the desired triazine derivative. Various methods have been developed to achieve high yields and purity of the compound .

Anticancer Properties

Research indicates that derivatives of 1,3,5-triazines exhibit anticancer activity. N2-(2-chlorophenyl)-1,3,5-triazine-2,4,6-triamine has been evaluated for its potential to inhibit cancer cell proliferation. In vitro studies have shown that certain triazine derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and K-562 (chronic myeloid leukemia) by disrupting cellular signaling pathways .

Table 1: Anticancer Activity of N2-(2-chlorophenyl)-1,3,5-triazine-2,4,6-triamine

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | >50 | Induction of apoptosis |

| K-562 | >50 | Inhibition of Bcr-Abl kinase activity |

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens. Studies have indicated that triazine derivatives can inhibit the growth of bacteria and fungi through mechanisms such as disruption of cell membrane integrity and inhibition of nucleic acid synthesis .

Case Studies

Case Study 1: Anticancer Activity Evaluation

A study conducted on a series of triazine derivatives including N2-(2-chlorophenyl)-1,3,5-triazine-2,4,6-triamine assessed their cytotoxic effects on human cancer cell lines. The results indicated that while some derivatives showed promising activity at lower concentrations, N2-(2-chlorophenyl)-1,3,5-triazine-2,4,6-triamine did not exhibit significant cytotoxicity within the tested range. This suggests a need for structural modifications to enhance its efficacy against specific cancer types .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial activity, N2-(2-chlorophenyl)-1,3,5-triazine-2,4,6-triamine was tested against several bacterial strains. The results revealed moderate activity against Gram-positive bacteria but limited efficacy against Gram-negative bacteria. This highlights the importance of further optimization for enhanced antimicrobial properties .

Potential Applications

The biological activities exhibited by N2-(2-chlorophenyl)-1,3,5-triazine-2,4,6-triamine suggest potential applications in:

- Cancer Therapy: As a lead compound for developing new anticancer agents.

- Antimicrobial Agents: For treating infections caused by resistant strains.

- Pharmaceutical Development: As a scaffold for designing new drugs targeting various diseases.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N2-(2-chlorophenyl)-1,3,5-triazine-2,4,6-triamine, and how can intermediates be characterized?

- Methodological Answer : A stepwise approach is recommended. Begin with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) and substitute chlorine atoms sequentially. For example, in Step 1 , react cyanuric chloride with cyclopentylamine at 0°C using Hünig’s base as a catalyst in CH₂Cl₂, yielding 4,6-dichloro-N-cyclopentyl-1,3,5-triazin-2-amine (86% yield) . Step 2 involves substituting the remaining chlorine atoms with aromatic amines (e.g., 3,5-difluoroaniline) under similar conditions. Monitor reaction progress via TLC (dichloromethane/methanol, 80:20) and characterize intermediates using NMR and NMR .

Q. How can purity and structural integrity of the compound be validated during synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC-MS : Determine purity (>90%) with retention times (e.g., 3.94–6.53 minutes) .

- Elemental Analysis : Confirm elemental composition (e.g., C: 58.41%, H: 4.88%, N: 29.24%) .

- Column Chromatography : Purify using silica gel with gradient elution (ethyl acetate/hexanes, 2–40%) .

Q. What solvent systems are suitable for recrystallization, and how does solubility impact experimental design?

- Methodological Answer : Methanol, DMF, or DMSO are preferred for recrystallization due to moderate solubility. For solubility data, refer to Handbook of Aqueous Solubility Data , which reports log values (e.g., 7.318 × 10⁻³ for triethylmelamine analogs) . Adjust solvent polarity based on substituents (e.g., hydrophobic aryl groups require DMSO for dissolution in biological assays) .

Advanced Research Questions

Q. How do substituents on the triazine core influence bioactivity, and how can structure-activity relationships (SAR) be systematically studied?

- Methodological Answer :

- SAR Design : Synthesize derivatives with varied substituents (e.g., indole, benzimidazole, trifluoromethyl groups) and test against target enzymes (e.g., 5-HT₇ receptor, trypanosomal proteases). For example, Compound 19 (trifluoromethyl-substituted) showed 76% yield and 92% purity, with enhanced receptor binding .

- Assays : Use fluorescence polarization or SPR to quantify binding affinity. Cross-reference with computational docking (e.g., AutoDock Vina) to map interactions with catalytic sites .

Q. What mechanistic insights explain the compound’s role in surface polymerization (e.g., polyimide formation)?

- Methodological Answer : Study surface reactions via low-temperature UHV-STM (ultrahigh vacuum scanning tunneling microscopy). For instance, annealing at 470–550 K on Au(111) reveals H-bonded intermediates, while >550 K initiates covalent imidization. Monitor gold reconstruction effects and amic acid stability using STM topographs .

Q. How can conflicting data on reaction yields or bioactivity be resolved?

- Methodological Answer :

- Controlled Replicates : Repeat syntheses under inert atmospheres (N₂/Ar) to exclude moisture/oxygen interference .

- Data Triangulation : Compare HPLC-MS (e.g., t = 4.76 min for 96% purity) with NMR integration ratios (e.g., δ 10.39–10.52 ppm for NH protons) .

- Statistical Analysis : Apply ANOVA to biological triplicates (e.g., IC₅₀ values for protease inhibition) .

Methodological Reference Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.